molecular formula C9H11NS B1604818 3,4-dihydro-2H-thiochromen-4-amine CAS No. 93192-72-4

3,4-dihydro-2H-thiochromen-4-amine

Cat. No. B1604818
CAS RN: 93192-72-4
M. Wt: 165.26 g/mol
InChI Key: XMWQQTMIZMZZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Also known as thiochroman-4-amine , it is a heterocyclic organic compound.

  • IUPAC name: 3,4-dihydro-2H-1-benzothiopyran-4-ylamine .

  • Molecular formula: C9H11NS .

  • Molecular weight: 165.26 g/mol .

  • Purity: 95% .

  • Storage temp: Refrigerated .





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific synthesis details for this compound in the retrieved papers.





  • Molecular Structure Analysis



    • The molecular structure consists of a thiochroman ring with an amino group attached.





  • Chemical Reactions Analysis



    • No specific reactions were mentioned in the available literature.





  • Physical And Chemical Properties Analysis



    • Melting point : Not provided.

    • Boiling point : Not provided.

    • Density : Not provided.




  • Scientific Research Applications

    Synthesis Methodologies

    • Baylis-Hillman Synthesis : The synthesis of 3-substituted 2H-1-benzothiopyrans (thiochromenes), a class including 3,4-dihydro-2H-thiochromen-4-amine, has been achieved using Baylis-Hillman methodology, providing a convenient, one-step synthesis process (Kaye & Nocanda, 2002).

    • Reactivity with Triazolinediones : 2H-chromenes and 2H-thiochromenes, categories that encompass compounds like 3,4-dihydro-2H-thiochromen-4-amine, form adducts with triazolinediones. This indicates potential for diverse chemical reactions and applications (Gabbutt, Hepworth, & Heron, 1995).

    Chemical Reactivities

    • Reactivity with Aromatic Amines : 3,4-dihydro-2H-thiochromen-4-amine derivatives have shown reactivity with aromatic amines, hydrazine hydrate, and other reagents, highlighting their versatility in chemical synthesis (Usachev, Shafeev, & Sosnovskikh, 2006).

    • Catalytic Applications : Certain derivatives of 3,4-dihydro-2H-thiochromen-4-amine have been used as catalysts for enantioselective conjugate addition of ketones to nitroalkenes, demonstrating the potential of these compounds in asymmetric catalysis (Huang & Jacobsen, 2006).

    Potential Applications

    • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, such as isothiochromenes and benzo[c]thiochromenes, indicating its utility in creating complex organic structures (Ram, Srivastava, & Saxena, 2001).

    • Application in Luminescent Materials : There is potential for using derivatives of 3,4-dihydro-2H-thiochromen-4-amine in the development of luminescent materials, as demonstrated by research on related heterocyclic compounds (Wattanathana et al., 2017).

    • /transitionmetalfree-onepot-tandem-synthesis-4quinolone-wang/7590e31b21325b61af25e27c4715de9d/?utm_source=chatgpt).

    Safety And Hazards



    • No safety information was available in the retrieved data.




  • Future Directions



    • Further research is needed to explore its potential applications and properties.




    Please note that the information provided is based on available data, and additional research may be required for a more detailed analysis. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    3,4-dihydro-2H-thiochromen-4-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XMWQQTMIZMZZHJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CSC2=CC=CC=C2C1N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11NS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90275826
    Record name 3,4-dihydro-2H-thiochromen-4-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90275826
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    165.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3,4-dihydro-2H-thiochromen-4-amine

    CAS RN

    93192-72-4
    Record name 3,4-dihydro-2H-thiochromen-4-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90275826
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 2,3-dihydro-4H-thiochromen-4-one and making non-critical variations provided the title compound as a oil: 1H NMR (300 MHz, CDCl3) δ 7.30, 7.07, 4.07, 3.28, 2.96, 2.16, 1.61; (MS/CI) calcd for C9H11NS+H 166.3, found 166.3.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3,4-dihydro-2H-thiochromen-4-amine
    Reactant of Route 2
    Reactant of Route 2
    3,4-dihydro-2H-thiochromen-4-amine
    Reactant of Route 3
    3,4-dihydro-2H-thiochromen-4-amine
    Reactant of Route 4
    3,4-dihydro-2H-thiochromen-4-amine
    Reactant of Route 5
    3,4-dihydro-2H-thiochromen-4-amine
    Reactant of Route 6
    3,4-dihydro-2H-thiochromen-4-amine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.